3-(4-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methoxybenzohydrazide with 3-methyl-4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The methoxy group can be demethylated to a hydroxyl group using reagents like boron tribromide (BBr3).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Boron tribromide (BBr3)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Reduction of Nitro Group: 3-(4-methoxyphenyl)-5-(3-methyl-4-aminophenyl)-1,2,4-oxadiazole
Demethylation of Methoxy Group: 3-(4-hydroxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. For example, in antimicrobial studies, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In anticancer research, it may induce apoptosis (programmed cell death) by targeting specific cellular pathways and proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- 3-(4-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole
Uniqueness
3-(4-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both a methoxy group and a nitro group on the aromatic rings. This combination of functional groups can influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10-9-12(5-8-14(10)19(20)21)16-17-15(18-23-16)11-3-6-13(22-2)7-4-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMASMXIMSMZXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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